molecular formula C10H7N3S B3058130 5-Amino-3-phenyl-isothiazole-4-carbonitrile CAS No. 88009-93-2

5-Amino-3-phenyl-isothiazole-4-carbonitrile

Cat. No. B3058130
CAS RN: 88009-93-2
M. Wt: 201.25 g/mol
InChI Key: VIZFEBZHODCCHQ-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-isothiazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has a molecular formula of C10H7N3S .


Synthesis Analysis

The synthesis of 5-Amino-3-phenyl-isothiazole-4-carbonitrile involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium . An efficient, green, and simple method has been presented for the preparation of pyrazolyl-5-amino-pyrazole-4-carbonitriles via mechanochemical means .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-phenyl-isothiazole-4-carbonitrile is represented by the formula C10H7N3S . More detailed structural analysis would require specific spectroscopic techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-3-phenyl-isothiazole-4-carbonitrile include a three-component mechanochemical reaction of synthesized azo-linked aldehydes or synthesized pyrazolecarbaldehydes, malononitrile, and phenylhydrazine . The compound is resistant to oxidation and reduction reactions due to loss of aromaticity .

Scientific Research Applications

Corrosion Inhibition

5-Amino-3-phenyl-isothiazole-4-carbonitrile and its derivatives have shown significant potential in the field of corrosion inhibition. For instance, studies have demonstrated that certain derivatives, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, effectively inhibit mild steel corrosion in acidic environments by adsorbing on the metal surface. These compounds act as anodic type inhibitors, showcasing their utility in protecting metal surfaces from corrosive agents (Verma et al., 2015).

Antiviral Activities

Isothiazole derivatives, including those related to 5-Amino-3-phenyl-isothiazole-4-carbonitrile, have been studied for their antiviral properties. Notably, compounds like 3-mercapto-5-phenyl-4-isothiazolecarbonitrile have been found to inhibit the replication of both HIV-1 and HIV-2 effectively. These findings highlight the potential of isothiazole derivatives in developing novel antiviral therapies (Garozzo et al., 2007).

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of compounds synthesized from 5-Amino-3-phenyl-isothiazole-4-carbonitrile. For example, the synthesis of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile led to the discovery of derivatives with excellent biocidal properties. This opens avenues for developing new antimicrobial agents (Youssef & Omar, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-4-cyano-1-phenylpyrazole, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to handle the compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

5-amino-3-phenyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFEBZHODCCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266785
Record name 5-Amino-3-phenyl-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-phenyl-isothiazole-4-carbonitrile

CAS RN

88009-93-2
Record name 5-Amino-3-phenyl-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88009-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-phenyl-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isothiazolecarbonitrile, 5-amino-3-phenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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